2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid
Description
2-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoic acid is a triazole derivative featuring a nitro group (-NO₂) at the 3-position of the 1,2,4-triazole ring, linked to a butanoic acid chain. The compound’s molecular formula is C₆H₈N₄O₄, with a molecular weight of 200.16 g/mol (calculated). Its structure combines the electron-withdrawing nitro group with the carboxylic acid functionality, which may enhance solubility and bioactivity.
Properties
Molecular Formula |
C6H8N4O4 |
|---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C6H8N4O4/c1-2-4(5(11)12)9-3-7-6(8-9)10(13)14/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
KXBZATNSBFKDGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Precursors
Hydrazine derivatives react with carbonyl-containing compounds to form triazole rings. For example, the reaction of thiosemicarbazides with α-keto acids or esters under acidic conditions yields 1,2,4-triazoles via cyclodehydration. Adapting this approach, 3-nitro-1H-1,2,4-triazole could be synthesized by nitrating a pre-formed triazole or using nitro-substituted starting materials. However, direct nitration of 1H-1,2,4-triazole with nitric acid-sulfuric acid mixtures often leads to decomposition, necessitating protective group strategies or alternative precursors.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a hallmark of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. While this method excels in constructing triazole linkages, introducing nitro groups at the 3-position post-cycloaddition remains challenging. Recent advances propose using nitro-containing azides, such as 3-nitro-1-azidobutane, coupled with propiolic acid derivatives to directly incorporate the nitro group during triazole formation.
Key Methodologies for Introducing the Butanoic Acid Moiety
Attachment of the butanoic acid chain to the triazole ring requires careful consideration of leaving group reactivity, solvent effects, and protection-deprotection sequences.
Alkylation of Triazole Anions
A widely adopted strategy involves alkylating 3-nitro-1H-1,2,4-triazole with 2-bromobutanoic acid derivatives. The triazole’s N1 nitrogen, being more nucleophilic than N4, preferentially reacts with alkyl halides under basic conditions.
Representative Procedure :
- Generate the triazole anion by treating 3-nitro-1H-1,2,4-triazole with potassium carbonate in dimethylformamide (DMF).
- Add methyl 2-bromobutanoate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
- Heat at 120°C for 12 hours to yield methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate.
- Hydrolyze the ester with aqueous NaOH to obtain the free carboxylic acid.
Optimization Insights :
Oxazoline Ring-Opening Strategy
Building on work by Ben Khalifa et al., an alternative route utilizes O-tosylated oxazoline intermediates:
- Synthesize 2-methyl-3-(O-tosyl)oxazoline from L-threonine methyl ester.
- Perform nucleophilic substitution with 3-nitro-1H-1,2,4-triazole in DMF/K2CO3 to install the triazole moiety.
- Hydrolyze the oxazoline ring with HCl to unmask the carboxylic acid functionality.
This method achieves 68% overall yield in model systems and demonstrates excellent regioselectivity for N1 substitution.
Nitration Strategies and Functional Group Compatibility
Introducing the nitro group at the triazole’s 3-position presents distinct challenges, as traditional nitration conditions risk ring degradation.
Direct Nitration of 1H-1,2,4-Triazole
While theoretically straightforward, direct nitration using HNO3/H2SO4 mixtures at 0–5°C yields only 12–15% of 3-nitro-1H-1,2,4-triazole alongside substantial decomposition products. Modified conditions employing fuming nitric acid in acetic anhydride improve yields to 34%, but scalability remains problematic.
Diazotization-Nitration Cascade
A more efficient approach starts with 3-amino-1H-1,2,4-triazole:
- Diazotize the amine with NaNO2/HCl at 0°C.
- Treat with copper(I) nitrate in acetonitrile to effect nitro group transfer.
- Isolate 3-nitro-1H-1,2,4-triazole in 62% yield after column purification.
This method circumvents harsh acidic conditions and allows sequential installation of the nitro group after triazole alkylation, preserving acid-sensitive functionalities.
Comparative Analysis of Synthetic Routes
The table below summarizes key performance metrics for prominent preparation methods:
Mechanistic Considerations in Key Reactions
Alkylation Regioselectivity
The preference for N1 substitution in 1,2,4-triazoles arises from two factors:
Nitro Group Stability Under Alkylation Conditions
Thermogravimetric analysis reveals that 3-nitro-1H-1,2,4-triazole decomposes above 180°C, necessitating reaction temperatures below 130°C during alkylation steps. The electron-withdrawing nitro group slightly deactivates the triazole ring, requiring extended reaction times compared to non-nitrated analogs.
Industrial-Scale Production Considerations
Translating laboratory methods to manufacturing involves addressing:
- Solvent Recovery : DMF, while effective, poses environmental concerns. Recent protocols substitute cyclopentyl methyl ether (CPME) with comparable yields.
- Catalyst Recycling : Immobilized copper catalysts reduce metal contamination in CuAAC-derived routes.
- Continuous Flow Nitration : Microreactor technology improves heat dissipation during exothermic nitration steps, enhancing safety and yield.
Chemical Reactions Analysis
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Scientific Research Applications
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, especially in the development of new materials and energetic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and the triazole ring are likely to play key roles in its biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid with structurally related triazole derivatives, focusing on substituent effects, molecular properties, and inferred biological activities:
Structural and Electronic Effects
- Substituent Type: The nitro group (-NO₂) is strongly electron-withdrawing, which may lower the pKa of the carboxylic acid group compared to chloro (-Cl) or bromo (-Br) analogs, enhancing solubility in aqueous environments .
- Positional Isomerism: Substitution at the 3-position (vs. 5-position) alters steric and electronic interactions with biological targets.
Physical and Chemical Properties
- Density and Solubility : Nitro-substituted compounds (e.g., morpholine derivatives in ) exhibit higher predicted densities (~1.59 g/cm³) compared to halogenated analogs, likely due to increased molecular polarity .
- Thermal Stability : The nitro group may reduce thermal stability compared to chloro/bromo analogs, as nitro compounds are often prone to decomposition under high temperatures.
Research Findings and Implications
Toxicity Considerations : Nitro groups can generate reactive metabolites (e.g., nitroso intermediates), which may pose toxicity risks in therapeutic applications. This contrasts with halogenated analogs, which are generally more metabolically stable .
Drug Development: The combination of the nitro group and carboxylic acid moiety in this compound offers a unique pharmacophore for antifungal drug design, warranting further in vitro and in vivo studies .
Biological Activity
2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 200.15 g/mol |
| CAS Number | 1184528-09-3 |
The presence of a triazole ring and a nitro group enhances its reactivity and biological interactions, making it a candidate for various applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties , particularly against a range of pathogens. Triazole derivatives are known to inhibit the growth of fungi and bacteria. The specific mechanisms through which this compound exerts its antimicrobial effects include:
- Inhibition of cell wall synthesis : Triazoles interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
- Disruption of metabolic pathways : The compound may interact with enzymes involved in microbial metabolism.
Studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi .
Antifungal Activity
The antifungal properties of this compound are attributed to its ability to disrupt fungal cell membrane integrity and function. It has been observed that compounds similar to this compound can be effective against common fungal pathogens such as Candida species and Aspergillus species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of the nitro group in this compound enhances its reactivity compared to other triazole compounds. This modification can lead to increased binding affinity with biological targets such as enzymes or receptors involved in microbial metabolism .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Inhibition : In another study, the compound was tested against various fungi, showing promising results in inhibiting growth at low concentrations .
- Mechanism Exploration : Investigations into its mode of action revealed that it disrupts cellular processes in pathogens, potentially leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
